Zinc sulfamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

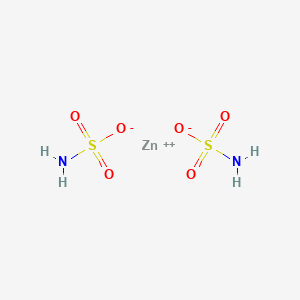

Zinc sulfamate (Zn(NH₂SO₃)₂) is a Lewis acidic compound derived from sulfamic acid (H₃NSO₃). It is highly regarded in catalysis for its efficiency, eco-friendliness, and mild reaction conditions. For example, it enables the synthesis of 2-substituted benzimidazole derivatives at ambient temperatures in ethanol, achieving 92% yield with 100% conversion using only 10 mol.% catalyst . Its Lewis acidity facilitates proton transfer and dehydration steps in organic reactions, making it superior to traditional corrosive acids or metal catalysts in green chemistry applications .

Q & A

Basic Research Questions

Q. What experimental methods validate the coordination chemistry of zinc sulfamate in metalloenzyme inhibition?

this compound's sulfamate group acts as a zinc-binding group (ZBG), coordinating with the Zn²⁺ ion in carbonic anhydrase (CA) active sites. To confirm this interaction, researchers employ:

- X-ray crystallography to visualize binding modes and hydrogen-bond networks .

- Inhibition assays (e.g., IC₅₀ measurements) comparing mono- vs. bis-sulfamates, where bis-sulfamates often show enhanced activity due to dual zinc coordination .

- pH-dependent studies to assess sulfamate ionization, as non-ionized groups reduce zinc affinity .

Q. How can researchers ensure the purity of this compound in analytical studies?

- Capillary electrophoresis detects contaminants like carbamate toxins, which may arise from sulfamate degradation .

- Standardized protocols (e.g., GB 5009.97-2023) outline sample preparation, reagent specifications, and validation steps for sulfamate quantification in complex matrices .

- Sodium sulfide solutions and glycerin-water mixtures are used in colorimetric assays to verify zinc content .

Q. What are the foundational steps for synthesizing this compound derivatives?

- Use Hexafluoroisopropyl sulfamate as a stable reagent for introducing sulfamate groups .

- Optimize reaction conditions (e.g., solvent polarity, temperature) to prevent hydrolysis of sulfamate intermediates.

- Characterize products via NMR and mass spectrometry to confirm structural integrity .

Advanced Research Questions

Q. How do structural modifications of this compound enhance selectivity for CA isoforms (e.g., CA IX vs. CA II)?

- Linker design : Incorporate carbohydrate motifs with variable linkers (e.g., pentyl chains, pyrrolidine/piperidine rings) to exploit isoform-specific active site geometries .

- Substituent positioning : Avoid 2-substituents on aromatic rings, which cause steric hindrance and reduce zinc affinity (e.g., compound 113 vs. 111 in IC₅₀ comparisons) .

- Molecular docking simulations predict binding interactions, guiding synthesis of derivatives with tailored selectivity .

Q. What advanced techniques resolve contradictions in bis-sulfamate inhibitory efficacy?

Despite theoretical advantages of dual zinc coordination, some bis-sulfamates show lower activity. To address this:

- Crystallographic analysis reveals if one sulfamate group dominates zinc binding, as seen in compound 116 .

- pH titration studies assess ionization states; non-ionized sulfamates in position 17 may reduce coordination efficiency .

- Comparative SAR studies evaluate electronic effects of substituents on sulfamate ionization .

Q. How can researchers optimize this compound derivatives for reduced off-target toxicity?

- In vitro cytotoxicity assays screen for membrane permeability and mitochondrial toxicity.

- Epidemiological data (e.g., zinc cadmium sulfide studies) inform safe exposure thresholds .

- Metabolic stability tests (e.g., liver microsome assays) identify derivatives prone to toxic metabolite formation .

Q. What methodologies quantify sulfamate-to-carbamate conversion in biological systems?

- High-performance liquid chromatography (HPLC) monitors sulfate loss from the N-21 position, a marker of conversion .

- Toxicity equivalence factors (TEFs) compare sulfamate and carbamate potencies in cell-based assays .

Q. Methodological Tables

Table 1: Key Structural Modifications and CA Inhibition Outcomes

Table 2: Analytical Techniques for Sulfamate Characterization

| Technique | Application | Reference |

|---|---|---|

| X-ray crystallography | Binding mode visualization | |

| Capillary electrophoresis | Purity assessment (contaminant detection) | |

| IC₅₀ assays | Inhibition potency measurement |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Zinc Salts

Zinc sulfamate differs structurally from common zinc salts like zinc sulfate (ZnSO₄) and zinc chloride (ZnCl₂). While zinc sulfate and chloride are inorganic salts with high water solubility, this compound’s sulfamate ligands (NH₂SO₃⁻) confer unique solubility in polar organic solvents like ethanol, enhancing its utility in non-aqueous catalytic systems .

| Property | This compound | Zinc Sulfate | Zinc Chloride |

|---|---|---|---|

| Formula | Zn(NH₂SO₃)₂ | ZnSO₄ | ZnCl₂ |

| Solubility | Soluble in ethanol | Highly water-soluble | Water and ethanol soluble |

| Primary Use | Catalysis (e.g., benzimidazole synthesis) | Nutrition supplements, agriculture | Industrial catalysts, metallurgy |

| Lewis Acidity | Moderate | Low | High |

| Eco-Friendliness | High (ambient conditions) | Moderate | Low (corrosive) |

Comparison with Sulfamate-Containing Carbonic Anhydrase (CA) Inhibitors

Sulfamate groups (-OSO₂NH₂) are critical zinc-binding functional groups (ZBGs) in CA inhibitors. Instead, organic sulfamates (e.g., bis-sulfamates) coordinate to the Zn²⁺ in CA’s active site with high selectivity (e.g., Ki = 11 nM for CA IX vs. >20,000 nM for CA II) . This compound’s sulfamate ligands are structurally distinct, serving as counterions rather than active-site binders.

Catalytic Efficiency Relative to Other Catalysts

In benzimidazole synthesis, this compound outperforms traditional catalysts like HCl or ZnCl₂. For instance, it achieves 92% yield in ethanol at 25°C, whereas HCl requires elevated temperatures (80°C) and longer reaction times . Its low catalyst loading (10 mol.%) and recyclability further underscore its industrial viability.

| Catalyst | Reaction Conditions | Yield | Environmental Impact |

|---|---|---|---|

| This compound | 25°C, ethanol, 1–2 hours | 92% | Low (green catalyst) |

| HCl | 80°C, aqueous, 6–8 hours | 75–85% | High (corrosive waste) |

| ZnCl₂ | 60°C, THF, 3–4 hours | 80–88% | Moderate (toxic solvent) |

Environmental and Industrial Considerations

This compound’s low toxicity and recyclability make it preferable to ZnCl₂ or sulfuric acid in industrial settings. However, zinc sulfate remains dominant in agriculture due to cost-effectiveness and established supply chains . Future research could explore hybrid catalysts combining sulfamate’s Lewis acidity with nanoparticle supports for enhanced reactivity.

Propriétés

Numéro CAS |

13770-90-6 |

|---|---|

Formule moléculaire |

H4N2O6S2Zn |

Poids moléculaire |

257.6 g/mol |

Nom IUPAC |

zinc;disulfamate |

InChI |

InChI=1S/2H3NO3S.Zn/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 |

Clé InChI |

YDJJYISOOCYHQU-UHFFFAOYSA-L |

SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Zn+2] |

SMILES canonique |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Zn+2] |

Key on ui other cas no. |

13770-90-6 |

Numéros CAS associés |

5329-14-6 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.